molecular formula C8H11BO3 B591613 (3-(1-Hydroxyethyl)phenyl)boronic acid CAS No. 1036760-03-8

(3-(1-Hydroxyethyl)phenyl)boronic acid

Cat. No. B591613
CAS RN: 1036760-03-8
M. Wt: 165.983
InChI Key: HMEWBULOTJOSEI-UHFFFAOYSA-N
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Description

“(3-(1-Hydroxyethyl)phenyl)boronic acid” is a boronic acid with the molecular formula C8H11BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 361.0±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 64.0±3.0 kJ/mol and a flash point of 172.1±28.4 °C .

Scientific Research Applications

1. Sensing Applications

Boronic acids, including derivatives like 3-(1-Hydroxyethyl)phenyl)boronic acid, are used as receptors for detecting diols and alpha-hydroxy acids. A study demonstrated the use of 3-acrylamide phenyl boronic acid (a similar compound) in creating holographic sensors for L-lactate detection. This application highlights the potential of boronic acids in developing responsive sensors for various compounds containing hydroxy groups (Sartain, Yang, & Lowe, 2008).

2. Drug Delivery Systems

Boronic acids are incorporated into nanomaterials for drug delivery, exploiting their unique chemical properties, such as the formation of reversible covalent bonds with diols. This allows for stimuli-responsive drug delivery systems, optimizing the delivery of therapeutics based on precise molecular engineering. Such systems are valuable in treatments for diseases like cancer, diabetes, and bacterial infections, showcasing the versatility of boronic acids in biomedical applications (Stubelius, Lee, & Almutairi, 2019).

3. Boronic Acid Catalysis

Boronic acids serve as catalysts in various organic reactions. For instance, a study discovered a new boronic acid catalysis enabling the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic activity paves the way to densely functionalized cyclohexanes, demonstrating the catalytic versatility of boronic acids in synthesizing complex organic molecules (Hashimoto, Gálvez, & Maruoka, 2015).

4. Molecular Recognition and Assembly

Boronic acids are employed in molecular recognition and assembly, particularly in forming complexes with saccharides and other diols. This capability is exploited in designing sensors and materials that can interact specifically with biological molecules, highlighting the role of boronic acids in developing new materials for biotechnology and medical diagnostics (Dowlut & Hall, 2006).

5. Environmental Applications

In environmental science, boronic acid derivatives are utilized in absorbing materials for removing boron from water. A novel boron-adsorbing magnetic material with a cis-diol structure exhibiting boronate affinity was developed, demonstrating excellent adsorption performance and easy recyclability. Such materials are critical for treating boron pollution, providing a sustainable approach to managing environmental pollutants (Zhang et al., 2021).

Mechanism of Action

Target of Action

The primary target of 3-(1-Hydroxyethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is stable and readily prepared , suggesting good bioavailability.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organic compounds .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which the compound plays a key role, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Safety and Hazards

“(3-(1-Hydroxyethyl)phenyl)boronic acid” is classified as harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

[3-(1-hydroxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEWBULOTJOSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674964
Record name [3-(1-Hydroxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1036760-03-8
Record name [3-(1-Hydroxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Hydroxyethyl)phenylboronic acid
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